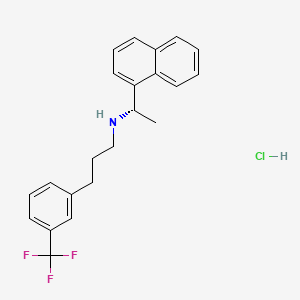
8,12-iso-iPF2α-VI-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,12-iso-isoprostane F2α-VI-d11 (8,12-iso-iPF2α-VI-d11) contains 11 deuterium atoms at the 16, 16/', 17, 17/', 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of 8,12-iso-iPF2α-VI by GC- or LC-mass spectrometry. The relative abundance of deuterium atoms incorporated into each molecule has not been determined. Cayman certifies that less that 1% of the product has no deuterium incorporation (<1% d0). Isoprostanes are non-enzymatic, non-cyclooxygenase prostanoid products of peroxidative damage to membrane lipids. Among the many isoprostane isomers, 8,12-iso-iPF2α-VI has been demonstrated to be one of the predominant isomers formed and is also present in urine as one of the major isoprostane products. This compound is a deuterated internal standard for use in isoprostane quantitation by mass spec modalities. The compound is diastereomeric at C-5, but is otherwise an optically active, single enantiomer.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Biomarker
- Increased Levels in Alzheimer's Disease : The isoprostane 8,12-iso-iPF2α-VI has been found in elevated levels in the urine, blood, and cerebrospinal fluid of patients with Alzheimer's disease (AD). These increased levels correlate with cognitive and functional impairment, established AD biomarkers (cerebrospinal fluid tau and amyloid), and the presence of apolipoprotein E ε4 alleles, suggesting its potential as a biomarker for oxidative damage in AD (Praticò et al., 2000).
- Differentiation Between AD and Frontotemporal Dementia : Levels of 8,12-iso-iPF2α-VI were found to be significantly elevated in the brain tissues of AD patients compared to those with frontotemporal dementia (FTD) and controls. This suggests its specificity for AD over other neurodegenerative diseases (Yao et al., 2003).
Biomarker for Oxidative Stress
- In Vivo Oxidative Stress : Isoprostanes like 8,12-iso-iPF2α-VI are recognized as markers for in vivo lipid peroxidation, a process associated with oxidative stress. They have been used as indices of oxidative stress in humans due to their abundance in human urine and their stability for quantitation (Lawson et al., 1998).
Propiedades
Fórmula molecular |
C20H23D11O5 |
|---|---|
Peso molecular |
365.6 |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
Clave InChI |
RZCPXIZGLPAGEV-JVUJZTPFSA-N |
SMILES |
OC(CCCC(O)=O)/C=C/[C@@H]1[C@H](C/C=CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[C@H](O)C[C@@H]1O |
Sinónimos |
8,12-epi-iPF2α-VI-d11 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1152085.png)
